molecular formula C10H8BrNO B1447167 6-Bromo-7-methyl-1H-indole-3-carbaldehyde CAS No. 1403579-58-7

6-Bromo-7-methyl-1H-indole-3-carbaldehyde

Cat. No. B1447167
M. Wt: 238.08 g/mol
InChI Key: KLIIKDOYUDQXDR-UHFFFAOYSA-N
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Description

“6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives, such as “6-Bromo-7-methyl-1H-indole-3-carbaldehyde”, often involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . An example of such a synthesis is the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .


Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is similar to other indole derivatives. It contains the indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including “6-Bromo-7-methyl-1H-indole-3-carbaldehyde”, are known for their reactivity. They can undergo various chemical reactions, including oxidation and condensation reactions . For instance, indole-3-carbaldehyde can easily be oxidized to indole-3-carboxylic acid .

Scientific Research Applications

Indole Synthesis and Classification

The study and classification of indole synthesis are essential to understanding the broader applications of compounds like 6-Bromo-7-methyl-1H-indole-3-carbaldehyde. A comprehensive framework for the classification of all indole syntheses has been developed, providing insights into the strategic approaches and methodologies for indole construction. This classification helps in identifying new synthesis routes and understanding the current state of the art, including the significant contributions to each strategy for indole construction. Notably, indole synthesis plays a crucial role in the development of various bioactive molecules and pharmaceuticals, with 6-Bromo-7-methyl-1H-indole-3-carbaldehyde potentially fitting within these synthetic strategies (Taber & Tirunahari, 2011).

Flavor Compounds in Foods

Aldehydes, including derivatives similar to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, play a significant role in the flavor profile of various foods. The production and breakdown pathways of branched aldehydes, crucial for fermented and non-fermented food products, highlight the relevance of these compounds in enhancing or modifying food flavors. Understanding these pathways is key to controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).

Polymerization and Materials Science

The polymerization of aldehydes, including structures analogous to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, has been explored for creating polymers with potential practical applications. Research on the polymerization of higher aldehydes and their derivatives highlights the possibility of developing materials with unique properties. This research indicates the versatility of aldehydes in materials science, suggesting that compounds like 6-Bromo-7-methyl-1H-indole-3-carbaldehyde could have applications in the development of new polymeric materials (Kubisa, Neeld, Starr, & Vogl, 1980).

Catalytic C3 Aza-Alkylation of Indoles

The catalytic C3 aza-alkylation of indoles, including the introduction of aminomethyl groups into the indole structure, showcases the synthetic versatility of indole derivatives. This process, which can involve compounds similar to 6-Bromo-7-methyl-1H-indole-3-carbaldehyde, enables the creation of stereogenic centers and diversifies the functionalization of indole cores. The development of new indole derivatives through this method has significant implications for medicinal chemistry and drug discovery (Bonandi et al., 2020).

Safety And Hazards

While specific safety and hazard information for “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” is not available in the search results, it’s important to handle all chemical compounds with care. For instance, a related compound, “6-Methyl-1H-indole-3-carbaldehyde”, is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the research and application of “6-Bromo-7-methyl-1H-indole-3-carbaldehyde” and other indole derivatives seem promising. Their significant role in cell biology and potential for treating various disorders have attracted the attention of the scientific community . The development of novel methods of synthesis, particularly those involving multicomponent reactions, is an active area of research .

properties

IUPAC Name

6-bromo-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIIKDOYUDQXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyl-1H-indole-3-carbaldehyde

CAS RN

1403579-58-7
Record name 6-bromo-7-methyl-1H-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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